(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that create specific molecular structures. For example, the von Pechmann reaction has been utilized for the synthesis of pyridopsoralens and pyridoangelicins, which share structural similarities with the target compound by starting from specific acetates and piperidin-4-one derivatives, followed by dehydrogenation or cyclisation processes (Morón, Nguyen, & Bisagni, 1983); (Morón, Huel, & Bisagni, 1992).
Molecular Structure Analysis
Molecular structure analysis often involves computational and spectroscopic methods to elucidate the configuration of organic compounds. The structural and spectral analysis by density functional theory (DFT) can provide insights into the compound's geometry, vibrational bands, and electronic properties, as demonstrated in studies on related compounds (Suresh et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound or its analogs can reveal its reactivity and potential applications. For instance, the synthesis of pyrrol-2-one derivatives from enynones and enamines via silver(I)-catalyzed domino reactions highlights the chemical versatility and potential synthetic utility of these compounds (Peng et al., 2020).
Scientific Research Applications
Metabolic Studies
(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one, referred to as FPP-3, has been investigated for its metabolic characteristics in rats. The studies revealed the formation of different metabolites following intravenous injections. Metabolites like M1 and M2 were observed in the bile and feces, suggesting a metabolic pathway involving the liver and excretory systems. The identification of metabolites aids in understanding the drug's metabolic fate and potential biological activities (Lee et al., 2007).
Neuroinflammation Imaging
A derivative of this compound was utilized in developing a ligand for PET imaging of the Colony-Stimulating Factor 1 Receptor (CSF1R), an emerging target for neuroinflammation imaging. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. The ligand demonstrated specificity for CSF1R and underwent minimal metabolism in the brain, indicating its potential for accurate imaging of neuroinflammation (Lee et al., 2022).
Drug Interaction and Pharmacokinetics
The compound was studied for its interaction with warfarin, a common anticoagulant. The research indicated that FPP-3 can affect the pharmacokinetics of warfarin at higher dosages, specifically influencing the metabolism of R-warfarin. This interaction suggests a potential for FPP-3 to influence drug metabolism and the importance of understanding such interactions in a clinical setting (Shanmugam et al., 2007).
Antitumor Activity
The structural analog of this compound, featuring pyrazine and piperazine substituents, was synthesized and evaluated for its in vivo activity against Mycobacterium tuberculosis, an approach that could be adapted for antitumor activity. The compound exhibited activity comparable to existing drugs, demonstrating its potential for therapeutic applications (Shindikar & Viswanathan, 2005).
Analgesic Properties
A pyrazine derivative similar to (E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one was isolated from the leaves of Croton tiglium and displayed significant analgesic properties in mice. This finding opens avenues for exploring pain management solutions (Wu et al., 2007).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-16(4-3-13-2-1-11-21-13)19-9-5-14(6-10-19)22-15-12-17-7-8-18-15/h1-4,7-8,11-12,14H,5-6,9-10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDJQDZNEKPGDW-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one |
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